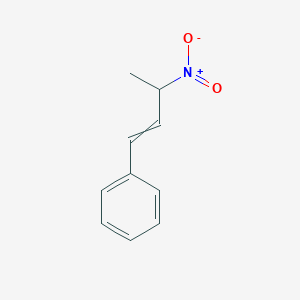

(3-Nitrobut-1-en-1-yl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

62753-11-1 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

3-nitrobut-1-enylbenzene |

InChI |

InChI=1S/C10H11NO2/c1-9(11(12)13)7-8-10-5-3-2-4-6-10/h2-9H,1H3 |

InChI Key |

MTHKLHMARCYPBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=CC1=CC=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 3 Nitrobut 1 En 1 Yl Benzene Analogs

Nucleophilic Addition Reactions

The most prominent reaction pathway for (3-nitrobut-1-en-1-yl)benzene analogs is the nucleophilic addition to the activated double bond. This class of reactions is broad, encompassing a variety of nucleophiles and reaction conditions, often with high degrees of stereocontrol.

The Michael addition, or conjugate addition, is a key transformation for these nitroalkenes. A diverse range of nucleophiles can add to the β-position, leading to the formation of highly functionalized products that are valuable synthetic intermediates.

The organocatalytic asymmetric Michael addition of aldehydes to nitroalkenes, including β-nitrostyrene, is a well-established method for the synthesis of chiral γ-nitroaldehydes. mdpi.comnih.gov These products are valuable intermediates in the synthesis of various natural products and biologically active compounds. mdpi.com

The reaction is often catalyzed by chiral secondary amines, such as proline derivatives and diamines, which activate the aldehyde nucleophile through the formation of an enamine intermediate. mdpi.comethz.ch For instance, diphenylprolinol silyl (B83357) ether has been shown to be an effective organocatalyst for the highly enantioselective Michael addition of aldehydes to nitroalkenes. ethz.ch The mechanism involves the formation of an enamine from the aldehyde and the catalyst, which then attacks the nitroalkene. mdpi.com The stereoselectivity of the reaction is controlled by the chiral catalyst, which directs the approach of the enamine to the nitroalkene. mdpi.comethz.ch

Acidic co-catalysts can significantly enhance the rate and enantioselectivity of these reactions. nih.govethz.ch A variety of acids have been tested, with 4-nitrophenol (B140041) being particularly effective in some cases. ethz.ch The acid is believed to protonate the nitro group of the nitroalkene, increasing its electrophilicity. ethz.ch In some instances, water has been used as an environmentally friendly solvent, leading to increased reactivity. mdpi.com

The reaction conditions, including the catalyst, solvent, and temperature, can be optimized to achieve high yields and stereoselectivities. For example, using a thiourea-based catalyst derived from (R,R)-1,2-diphenylethylenediamine (DPEN) in water has resulted in excellent enantioselectivity (97–99% ee) and diastereoselectivity (syn/anti = 9/1). mdpi.com The use of perhydroindolic acids as organocatalysts has also demonstrated high efficiency, yielding products with up to 99/1 dr and 98% ee. nih.gov

Table 1: Asymmetric Michael Addition of Aldehydes to β-Nitrostyrene

| Catalyst | Aldehyde | Solvent | Additive | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| (R,R)-DPEN-thiourea | Isobutyraldehyde (B47883) | Water | None | 99 | 9:1 | 99 |

| Diphenylprolinol silyl ether | Propanal | Toluene (B28343) | 4-Nitrophenol | >95 | 95:5 | >97 |

| (S,S)-N-iPr-2,2'-bipyrrolidine | Valeraldehyde | CHCl3 | None | High | 95:5 | 85 |

| Perhydroindolic acid | Various | Various | None | High | up to 99:1 | up to 98 |

Data compiled from multiple research findings. mdpi.comethz.chnih.govacs.org

The asymmetric Michael addition of ketones and cycloketones to nitroalkenes like β-nitrostyrene is a powerful tool for constructing chiral γ-nitroketones. rsc.orgmdpi.com These products are versatile synthetic intermediates due to the reactivity of both the ketone and nitro functionalities. rsc.org

Organocatalysis has emerged as a leading strategy for controlling the stereochemistry of this reaction. Chiral primary and secondary amines, particularly those derived from pyrrolidine (B122466) and cinchona alkaloids, are commonly employed catalysts. rsc.orgmdpi.com These catalysts operate through an enamine mechanism, where the ketone reacts with the amine catalyst to form a nucleophilic enamine intermediate, which then adds to the nitroalkene. mdpi.com

For example, chiral pyrrolidinyl-oxazole-carboxamides have been developed as highly efficient organocatalysts for the Michael addition of ketones to nitroalkenes under solvent-free conditions, affording adducts in high yields (up to 99%) and with excellent stereoselectivities (up to >99/1 dr and 99% ee). rsc.orgnih.gov Similarly, (R,R)-1,2-diphenylethylenediamine (DPEN)-based thiourea (B124793) organocatalysts have been successfully applied to the asymmetric Michael addition of cycloketones to nitroalkenes, yielding products with high enantioselectivity (76–99% ee) and diastereoselectivity (syn/anti = 9/1). mdpi.com

The reaction conditions, including the choice of catalyst, solvent, and additives, play a crucial role in the outcome of the reaction. In some cases, the addition of an acid co-catalyst can improve the efficiency of the reaction. Theoretical studies using density functional theory (DFT) have been employed to understand the mechanism and the origin of stereoselectivity, proposing transition state models that explain the preferential formation of certain stereoisomers. nih.govnih.gov

Table 2: Asymmetric Michael Addition of Ketones to β-Nitrostyrene

| Catalyst | Ketone | Solvent | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| Pyrrolidinyl-oxazole-carboxamide | Cyclohexanone | Solvent-free | 99 | >99:1 | 99 |

| (R,R)-DPEN-thiourea | Cyclopentanone | Toluene | 95 | 9:1 | 98 |

| (1R,2R)-(+)-1,2-DPEN-sulfonic acid resin | Acetone | Toluene | 65.5 | - | 93 |

| Pyrrolidine-imidazolium bromide (CIL) | Cyclohexanone | - | High | High | High |

Data compiled from multiple research findings. mdpi.comnih.govnih.govrsc.org

The Michael addition of 1,3-dicarbonyl compounds, such as diethyl malonate and acetylacetone (B45752), to nitroalkenes is a synthetically valuable reaction for the formation of highly functionalized adducts. encyclopedia.pubmdpi.com These products can serve as precursors to important molecules like γ-aminobutyric acid (GABA) analogs, including baclofen (B1667701) and pregabalin. mdpi.comdocumentsdelivered.com

A variety of catalysts have been developed to promote this reaction with high efficiency and stereoselectivity. Bifunctional organocatalysts, which possess both a basic site (e.g., an amino group) to deprotonate the 1,3-dicarbonyl compound and a hydrogen-bond donor site (e.g., a thiourea or urea (B33335) moiety) to activate the nitroalkene, are particularly effective. encyclopedia.pubmetu.edu.tr For instance, Takemoto's thiourea catalyst has been used for the enantioselective addition of diethyl malonate to β-nitrostyrene, achieving high yield and enantioselectivity. encyclopedia.pub The dual activation mechanism involves the deprotonation of the malonate by the tertiary amine and the simultaneous activation of the nitroalkene through hydrogen bonding with the thiourea group. encyclopedia.pub

Solvent-free conditions have also been explored, offering a more environmentally friendly approach. documentsdelivered.com The reaction of diethyl malonate with various nitroalkenes under solvent-free conditions catalyzed by a bifunctional organocatalyst has been shown to be a practical method for synthesizing GABA precursors. documentsdelivered.com

The scope of the reaction is broad, accommodating various substituted nitroalkenes and different 1,3-dicarbonyl compounds. The reaction conditions can be tuned to optimize the yield and stereoselectivity for specific substrates.

Table 3: Michael Addition of 1,3-Dicarbonyl Compounds to β-Nitrostyrene

| Nucleophile | Catalyst | Solvent | Yield (%) | ee (%) |

| Diethyl malonate | (R,R)-Takemoto's thiourea | Toluene | 80 | 94 |

| Diethyl malonate | 2-aminoDMAP/urea | Toluene | High | 94 |

| Acetylacetone | Pyridine-based camphorsulfonamide | Various | Low to Moderate | - |

| Dimethyl malonate | Bifunctional bisalkaloid | THF | Excellent | High |

Data compiled from multiple research findings. encyclopedia.pubmetu.edu.trmetu.edu.trresearchgate.net

The Michael addition of nitroalkanes to nitroalkenes, such as this compound analogs, results in the formation of 1,3-dinitro compounds. These products are valuable synthetic precursors, as the nitro groups can be readily transformed into other functional groups, making them useful building blocks for chiral 1,3-diamines. acs.org

Achieving high diastereoselectivity and enantioselectivity in this reaction is a significant challenge. However, the development of bifunctional organocatalysts has led to considerable progress. Chiral amine-thiourea catalysts bearing multiple hydrogen-bonding donors have proven to be highly effective. acs.org These catalysts can activate both the nucleophile (nitroalkane) and the electrophile (nitroalkene) simultaneously, leading to high stereocontrol.

For example, a highly diastereoselective and enantioselective Michael addition of nitroalkanes to nitroalkenes has been achieved using a chiral bifunctional amine-thiourea catalyst, furnishing 1,3-dinitro compounds in high diastereoselectivity (up to 98:2) and excellent enantioselectivity (up to 99% ee) under mild conditions. acs.org The multiple hydrogen-bonding donors on the catalyst are crucial for accelerating the reaction and improving stereoselectivities. acs.org

The reaction has been shown to tolerate a broad scope of substrates, including various aromatic nitroolefins and different nitroalkanes. acs.org Even sterically hindered nitroalkanes like 2-nitropropane (B154153) can participate in the reaction, albeit with lower enantioselectivity. acs.org In some cases, the reaction can be performed in water using a simple inorganic base like sodium bicarbonate, offering an environmentally benign alternative. researchgate.net

Table 4: Asymmetric Michael Addition of Nitroalkanes to β-Nitrostyrene

| Nitroalkane | Catalyst | Solvent | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| Nitroethane | Chiral amine-thiourea | Toluene | 92 | 95:5 | 98 |

| Nitromethane (B149229) | Chiral amine-thiourea | Toluene | 85 | 90:10 | 96 |

| 2-Nitropropane | Chiral amine-thiourea | Toluene | 88 | - | 64 |

| Nitroethane | Sodium bicarbonate | Water | 75 | 6.7:1 | - |

Data compiled from multiple research findings. acs.orgresearchgate.net

The aza-Michael addition of amines and hydrazines to nitroalkenes represents a direct route to β-amino nitro compounds and their corresponding hydrazine (B178648) adducts. These products are of significant interest as they are precursors to vicinal diamines and other nitrogen-containing molecules.

Mechanistic studies on the Michael addition of amines and hydrazines to nitrostyrenes have revealed interesting reactivity. In some cases, the reaction can proceed via a retro-aza-Henry-type process, leading to the formation of N-substituted imines or hydrazones. acs.org This pathway is thought to occur through a protic solvent-mediated mechanism. acs.org

For the synthesis of β-amino nitro compounds, organocatalytic approaches have been developed to control the enantioselectivity. A formal asymmetric aza-Michael addition of ammonia (B1221849) to nitroalkenes has been achieved using a chiral thiourea catalyst. nih.gov This reaction proceeds through the addition of a protected ammonia equivalent, followed by hydrolysis to yield the desired β-nitroamine. nih.gov

The addition of hydrazines to nitroalkenes can be more complex. The Wolff-Kishner reaction, which involves the reaction of a carbonyl compound with hydrazine, provides a useful analogy for the reactivity of the resulting adducts. fiveable.mepressbooks.pub The initial Michael adduct of a hydrazine to a nitroalkene can undergo further transformations. For instance, the reaction of nitrostyrenes with methylhydrazine under mild, noncatalytic conditions can lead to the one-pot synthesis of biologically important N-methyl pyrazoles. acs.org

In some instances, the aza-Michael addition can be achieved without a catalyst. The conjugate addition of azoles to nitroolefins has been shown to proceed smoothly to afford C-N bond adducts in good to excellent yields without the need for a catalyst. thieme-connect.com

Table 5: Michael Addition of Amines and Hydrazines to Nitroalkenes

| Nucleophile | Nitroalkene | Catalyst/Conditions | Product Type | Yield (%) |

| Ammonia (formal) | β-Nitrostyrene | Chiral thiourea | β-Nitroamine | High |

| Methylhydrazine | β-Nitrostyrene | Methanol (B129727), rt | N-Methyl pyrazole | Good |

| Various amines | β-Nitrostyrene | Methanol, rt | N-Substituted imine | - |

| Azoles | Various nitroolefins | None | Aza-Michael adduct | Good to Excellent |

Data compiled from multiple research findings. acs.orgnih.govthieme-connect.com

Conjugate Additions of Organometallic Reagents

Organometallic reagents are another important class of nucleophiles for conjugate addition to nitroalkenes, offering routes to a variety of functionalized products.

Organozinc reagents can be generated by the insertion of zinc metal into primary alkyl halides, phosphates, and sulfonates. umich.edu After transmetalation to the corresponding copper reagent, these species readily undergo 1,4-addition to Michael acceptors, including nitroalkenes. umich.edu The uncatalyzed conjugate addition of both aryl- and alkylzinc halides to nonenolizable unsaturated ketones has been shown to proceed in excellent yield when dimethoxyethane (DME) is used as the solvent, highlighting the crucial role of the solvent in these reactions. rsc.org

The rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to nitroalkenes is a valuable transformation for creating chiral nitro compounds, which are precursors to many useful building blocks in synthesis. nih.govrsc.orgresearchgate.net Rhodium complexes with chiral diene ligands have been developed that can catalyze these reactions with high yields and excellent enantioselectivities, even at very low catalyst loadings (0.1 mol%). nih.govrsc.orgresearchgate.net These catalytic systems exhibit wide substrate generality and high catalytic turnover. nih.govrsc.orgresearchgate.net

Furthermore, rhodium/olefin-sulfoxide catalyzed systems have also been shown to be efficient for the asymmetric conjugate addition of organoboronic acids to a variety of nitroalkenes, including aryl, alkyl, and heteroaryl substituted substrates. figshare.comacs.org

Table 4: Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids to Nitroalkenes

| Ligand Type | Nitroalkene Scope | Key Features | Reference |

| Chiral Diene | Electron-rich and -deficient nitroalkenes, heteroaromatic nitroalkenes | High yields and enantioselectivities, low catalyst loading, homogeneous and heterogeneous systems | nih.govrsc.orgresearchgate.net |

| Olefin-Sulfoxide | Aryl, alkyl, and heteroaryl nitroalkenes | Broad scope, high efficiency | figshare.comacs.org |

Cycloaddition Chemistry

Nitroalkenes, such as this compound and its analogs, are excellent dienophiles in Diels-Alder reactions due to the electron-withdrawing nature of the nitro group. rsc.orgwikipedia.org These reactions provide a powerful method for the regioselective construction of cyclohexene (B86901) derivatives. rsc.org The resulting nitro-substituted cycloadducts can be further transformed, for example, by denitration. rsc.org

Intramolecular Diels-Alder (IMDA) reactions of nitroalkenes are particularly useful for the stereocontrolled synthesis of polycyclic systems, such as trans-fused decalin ring systems. nih.gov These reactions can be accelerated and their stereoselectivity enhanced through the use of Brønsted acid catalysis, which has been shown to be an effective strategy for increasing the rate and diastereoselectivity of this class of IMDA reactions. thieme-connect.com

Nitroalkenes can also act as heterodienes in [4+2] cycloadditions with various dienophiles. acs.org For instance, the reaction of nitroalkenes with simple alkenes, promoted by a Lewis acid, can lead to the formation of cyclic nitronates (1,2-oxazine N-oxides). acs.org The periselectivity of the reaction, favoring the hetero-Diels-Alder pathway over a standard Diels-Alder reaction, can be controlled by the complexation of the nitroalkene to the Lewis acid. acs.org

Table 5: Cycloaddition Reactions of Nitroalkenes

| Reaction Type | Reactants | Catalyst/Conditions | Product | Key Features | Reference |

| Intermolecular Diels-Alder | α-Nitroalkene, Diene | Thermal | Cyclohexene derivative | Regioselective C-C bond formation | rsc.org |

| Intramolecular Diels-Alder | Triene with nitroalkene | Thermal or Brønsted acid | trans-Fused decalin system | Stereocontrolled synthesis of polycyclics | nih.govthieme-connect.com |

| Hetero-Diels-Alder | Nitroalkene, Alkene | Lewis Acid | Cyclic nitronate | Formation of 1,2-oxazine N-oxide | acs.org |

Diels-Alder (DA) Reactions

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings, proceeding via a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgsigmaaldrich.com

Conjugated nitroalkenes, such as this compound, are effective dienophiles in Diels-Alder reactions. rsc.orglibretexts.org The strong electron-withdrawing character of the nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, facilitating the reaction with electron-rich dienes. libretexts.orgmasterorganicchemistry.com This electronic feature makes nitroalkenes strong electrophiles, with the electrophilic center typically located at the carbon atom beta to the nitro group. mdpi.com However, the position of the most electrophilic carbon can be influenced by other substituents on the molecule. mdpi.com

The utility of nitroalkenes as dienophiles is demonstrated in their reactions with various dienes, such as cyclopentadiene, to form substituted cyclohexene derivatives. rsc.orgmdpi.com These reactions often proceed with high regioselectivity and stereoselectivity, making them valuable for the construction of complex molecular architectures. rsc.orgnih.gov The presence of the nitro group not only activates the dienophile but can also direct the stereochemical outcome of the reaction. nih.gov

For instance, the reaction of β-fluoro-β-nitrostyrenes with cyclic 1,3-dienes has been investigated, leading to the synthesis of novel monofluorinated norbornenes and bicyclo[2.2.2]oct-2-enes in high yields. beilstein-journals.org The stereochemistry of the resulting cycloadducts is influenced by the geometry of the starting nitrostyrene (B7858105). beilstein-journals.org

The following table provides examples of Diels-Alder reactions involving nitroalkene dienophiles.

| Diene | Dienophile | Product | Yield (%) | Reference |

| Cyclopentadiene | (E)-β-Nitrostyrene | 5-Nitro-6-phenylnorbornene | - | mdpi.com |

| 1,3-Butadiene | Nitroethylene | 4-Nitrocyclohexene | - | growingscience.com |

| Cyclopentadiene | (Z)-β-Fluoro-β-nitrostyrene | exo/endo-2-Fluoro-2-nitro-3-phenyl-5-norbornene | up to 97 | beilstein-journals.org |

| 1,3-Cyclohexadiene | (Z)-β-Fluoro-β-nitrostyrene | 2-Fluoro-2-nitro-3-phenylbicyclo[2.2.2]oct-5-ene | up to 40 | beilstein-journals.org |

The mechanism of Diels-Alder reactions involving nitroalkenes is often polar in nature. mdpi.comresearchgate.net The polarity of the reaction can be assessed by the difference in the global electrophilicity index (Δω) between the diene and the dienophile. mdpi.com A significant difference in electrophilicity suggests a polar mechanism, which can be thought of as a "one-step, two-stage" process. mdpi.comresearchgate.net In these reactions, there is a significant charge transfer from the diene to the dienophile in the transition state. researchgate.netrsc.org

The presence of electron-releasing substituents on the diene and electron-withdrawing substituents on the dienophile, such as the nitro group in this compound analogs, enhances the polar character of the reaction. masterorganicchemistry.commdpi.com This increased polarity is correlated with a lower activation energy and, consequently, a faster reaction rate. researchgate.netrsc.org Lewis acid catalysis can further enhance the polarity and stereoselectivity of the Diels-Alder reaction by coordinating to the nitro group and increasing the electrophilicity of the dienophile. nih.gov

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in understanding the polar nature of these reactions. mdpi.comresearchgate.net These studies allow for the calculation of reactivity indices and the analysis of transition state structures, providing detailed insights into the electronic interactions that govern the reaction pathway. researchgate.netrsc.org

The intramolecular Diels-Alder (IMDA) reaction is a powerful variant for constructing polycyclic systems. nih.govmasterorganicchemistry.com In the context of this compound analogs, the nitroalkene moiety can act as the dienophile, tethered to a diene. Despite the synthetic power of IMDA reactions, there are relatively few examples that utilize nitroalkenes as the dienophilic component. nih.gov

Successful IMDA reactions involving nitroalkenes have been shown to produce trans-fused decalin systems with high stereoselectivity. nih.gov The stereochemical outcome is rationalized by an asynchronous, endo-transition state, which is favored by the geometrical constraints and steric repulsions within the tether connecting the diene and dienophile. nih.gov For example, studies on the thermal IMDA cyclizations of (1E,7E)-1-nitro-deca-1,7,9-trienes have demonstrated the stereoselective formation of trans-fused decalin products. nih.gov

The length and nature of the tether are crucial for the success and stereochemical outcome of the IMDA reaction. nih.gov For instance, linking the diene and dienophile through a three-carbon chain often leads to the formation of a new five-membered ring in addition to the six-membered ring from the Diels-Alder reaction. masterorganicchemistry.com "Transannular" Diels-Alder reactions, where the diene and dienophile are linked at both ends, can lead to the formation of three new rings. masterorganicchemistry.com

[2+2] Cycloaddition Reactions

[2+2] cycloaddition reactions are a fundamental class of pericyclic reactions that form four-membered rings. libretexts.org These reactions are particularly useful for synthesizing cyclobutane (B1203170) derivatives, which are important structural motifs in medicinal chemistry. researchgate.net

Nitroalkenes, including analogs of this compound, can undergo [2+2] photocycloaddition reactions with olefins upon irradiation with visible light. nih.govresearchgate.net This method provides access to nitro-substituted cyclobutanes. The reaction is typically carried out in a solvent like dichloromethane (B109758), and the yields can be moderate to good. nih.gov

A key aspect of this reaction is the direct excitation of the nitroalkene chromophore with visible light, avoiding the need for short-wavelength UV irradiation. nih.gov The reaction proceeds through the formation of a 1,4-diradical as a key intermediate, which is supported by the analysis of side products and triplet sensitization experiments. nih.gov The stereochemistry of the major diastereomer often shows a trans relationship between the nitro and aryl groups. nih.gov

The wavelength of the light used can influence the reaction yield. For example, in the photocycloaddition of β-nitrostyrene with certain olefins, irradiation at 419 nm has been shown to be effective. nih.gov The scope of this reaction has been explored with various olefins, demonstrating its utility in synthesizing a range of substituted cyclobutanes. nih.gov

Metal catalysts can promote [2+2] cycloaddition reactions involving nitroalkenes that may not proceed under thermal or photochemical conditions alone. acs.orgbenthamscience.com These reactions often involve the formation of a metallocycle intermediate. wikipedia.org

Rhodium complexes have been shown to catalyze the [2+2] cycloaddition of ynamides with nitroalkenes, leading to the formation of cyclobutenamide products. acs.org The presence of an additive like sodium tetraphenylborate (B1193919) is often crucial for the reaction to proceed efficiently. acs.org This catalytic approach expands the scope of ynamide cycloadditions to include nitroalkenes as reaction partners. acs.org

The mechanism of these metal-catalyzed reactions can be complex and may involve stepwise pathways rather than a concerted cycloaddition. wikipedia.orgnih.gov The metal center plays a crucial role in bringing the reactants together and facilitating the bond-forming steps. wikipedia.org The choice of metal and ligands can influence the efficiency and selectivity of the cycloaddition. benthamscience.com

The following table summarizes examples of metal-catalyzed [2+2] cycloaddition reactions.

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference |

| Ynamide | Nitroalkene | Rhodium complex | Cyclobutenamide | acs.org |

| Alkene | Alkyne | Ruthenium, Nickel, Cobalt, etc. | Cyclobutene | benthamscience.com |

| Ynamine | (E)-2-arylnitroethene | - (computational study) | Cyclobutene analog | nih.gov |

1,3-Dipolar Cycloaddition Reactions ([3+2] Cycloadditions)

1,3-Dipolar cycloadditions are powerful, concerted reactions that involve a 4π-electron component (the 1,3-dipole) and a 2π-electron component (the dipolarophile) to form a five-membered heterocyclic ring. This method is highly valued for its ability to construct complex cyclic molecules with good control over stereochemistry. Conjugated nitroalkenes, such as this compound, are excellent dipolarophiles due to the electron-deficient nature of their double bond.

The [3+2] cycloaddition between a nitrone and an alkene is a well-established method for the synthesis of isoxazolidines, which are valuable intermediates in the synthesis of natural products and other biologically active molecules. The reaction proceeds via a concerted, pericyclic mechanism, and its regioselectivity is governed by the frontier molecular orbital (FMO) interactions between the nitrone (as the 1,3-dipole) and the nitroalkene (as the dipolarophile).

In the case of β-substituted nitroalkenes like this compound, the regiochemical outcome can be complex. However, studies on analogous compounds, such as β-nitrostyrenes, have shown that these reactions can proceed with a high degree of regioselectivity. Theoretical studies using Density Functional Theory (DFT) have been employed to rationalize the observed selectivities in the cycloaddition of nitrones to substituted nitroalkenes. These studies help in predicting whether the reaction will favor the formation of 4-nitro- or 5-nitro-substituted isoxazolidines. The stereoselectivity of the cycloaddition is also a key aspect, with the potential to form multiple new stereocenters.

While specific experimental data for the reaction of this compound with nitrones is not extensively detailed in the reviewed literature, research on closely related systems provides valuable insights. For instance, the reaction of various nitrones with β-nitrostyrene and its derivatives has been investigated, showing the formation of the corresponding isoxazolidine (B1194047) products. The yields and diastereoselectivity are influenced by the substituents on both the nitrone and the nitroalkene, as well as the reaction conditions.

Table 1: Illustrative Data from Cycloaddition of Nitrones with β-Nitrostyrene Analogs

| Nitrone | β-Nitrostyrene Analog | Product(s) | Yield (%) | Diastereomeric Ratio (dr) |

| C,N-Diphenylnitrone | trans-β-Nitrostyrene | 2,3,5-Triphenyl-4-nitroisoxazolidine | High | Not specified |

| C-Phenyl-N-methylnitrone | trans-β-Nitrostyrene | 2-Methyl-3,5-diphenyl-4-nitroisoxazolidine (endo and exo) | 75 | 3:1 |

| C-(p-Tolyl)-N-methylnitrone | trans-β-Nitrostyrene | 2-Methyl-5-phenyl-3-(p-tolyl)-4-nitroisoxazolidine (endo and exo) | 80 | 2.5:1 |

| C,N-Diphenylnitrone | β-Methyl-β-nitrostyrene | 2,3-Diphenyl-5-methyl-4-nitro-5-phenylisoxazolidine | Moderate | Diastereomeric mixture |

Note: The data in this table is representative of reactions with analogous compounds and is intended to illustrate typical outcomes. Specific data for this compound may vary.

The electron-deficient double bond of this compound and its analogs makes them suitable partners for a variety of 1,3-dipoles beyond nitrones.

Azides: The 1,3-dipolar cycloaddition of organic azides with alkenes is a primary route to triazolines, which can subsequently be converted to other important nitrogen-containing heterocycles. While the reaction with unactivated alkenes can be sluggish, the electron-withdrawing nitro group in conjugated nitroalkenes is expected to facilitate this cycloaddition.

Diazocompounds: Diazomethane (B1218177) and its derivatives are known to react with electron-deficient alkenes in [3+2] cycloaddition reactions to afford pyrazolines. The reaction of diazomethane with conjugated nitroalkenes typically proceeds with high regioselectivity, leading to the formation of 1-pyrazolines, which may isomerize to the more stable 2-pyrazolines.

Azomethine Imines: These dipoles react with alkenes to produce pyrazolidine (B1218672) derivatives. While less common, their reactions with nitroalkenes provide a pathway to nitro-substituted pyrazolidines.

Azomethine Ylides: Azomethine ylides are versatile 1,3-dipoles used in the synthesis of pyrrolidines. Their reaction with conjugated nitroalkenes offers a direct route to 3-nitropyrrolidine (B12994412) derivatives.

Ylides (Phosphonium Ylides): While the Wittig reaction involves the reaction of phosphonium (B103445) ylides with carbonyl compounds to form alkenes, these ylides can also react with electron-deficient alkenes in a different manner. The reaction of stabilized phosphonium ylides with conjugated nitroalkenes does not lead to a cycloaddition product but rather to the formation of a new, more substituted ylide via a Michael-type addition followed by a proton transfer. This new ylide can then be used in subsequent reactions.

Table 2: Overview of [3+2] Cycloadditions with Analogs of this compound

| 1,3-Dipole | Alkene Substrate Analog | Product Type | Notes |

| Phenyl Azide | trans-β-Nitrostyrene | Triazoline | The reaction is expected to be favorable due to the electron-deficient nature of the alkene. |

| Diazomethane | trans-β-Nitrostyrene | Pyrazoline | Generally proceeds with high regioselectivity. |

| N-Methyl Azomethine Ylide | (1E,3E)-1,4-Dinitro-1,3-butadiene | Nitro-substituted pyrroline | The reaction occurs on one of the two double bonds. |

| Carbomethoxymethylenetriphenylphosphorane | Conjugated Nitroalkenes | Substituted Ylide | The reaction proceeds via Michael addition and proton transfer, not cycloaddition. |

Tandem Cycloaddition Sequences

Tandem reactions, where multiple bond-forming events occur in a single operation, are highly efficient in organic synthesis for building molecular complexity. Conjugated nitroalkenes can participate in such sequences, combining different types of cycloadditions.

A powerful tandem sequence involving nitroalkenes is the intermolecular [4+2] cycloaddition (Diels-Alder reaction) followed by an intramolecular [3+2] cycloaddition. In this process, the conjugated nitroalkene first acts as a heterodienophile in a Lewis acid-catalyzed Diels-Alder reaction with a suitable diene. The resulting cyclic nitronate intermediate then undergoes an intramolecular 1,3-dipolar cycloaddition with a tethered dipolarophile.

This methodology allows for the rapid construction of complex polycyclic systems with high stereocontrol. For example, the reaction of a nitroalkene with a 1-propenyl ether can initiate the tandem sequence, leading to the formation of intricate fused ring systems. The stereochemical outcome of the final product is often highly selective, with the potential to generate multiple new stereogenic centers in a predictable manner.

[4+1] and [2+1] Cycloaddition Reactions with Carbenes

Carbenes, being electron-deficient species, can react with conjugated nitroalkenes in cycloaddition reactions. Depending on the specific carbene and the structure of the nitroalkene, either [4+1] or [2+1] cycloaddition pathways can be observed.

Theoretical studies, particularly using DFT calculations, have been instrumental in elucidating the mechanisms of these reactions. It has been shown that the reaction of conjugated nitroalkenes with dichlorocarbene (B158193) can proceed through two competitive pathways: a [2+1] cycloaddition across the double bond to form a nitro-substituted cyclopropane, and a [4+1] cycloaddition involving the nitro group to form a five-membered heterocyclic ring.

The competition between these two pathways is influenced by the substitution pattern of the nitroalkene. For 1-substituted nitroethenes, the [2+1] cycloaddition is generally kinetically favored. In contrast, for 2-substituted nitroethenes, both the [2+1] and [4+1] pathways can be competitive. The mechanism of these reactions is also noteworthy, with the [2+1] cycloaddition often proceeding through a non-polar, biradicaloid transition state, while the [4+1] cycloaddition tends to follow a polar, zwitterionic pathway. The use of nucleophilic carbenes in visible-light-induced intramolecular [2+1] cycloadditions has also been reported, offering a metal-free approach to cyclopropanation.

Other Significant Transformations

Beyond cycloaddition reactions, the conjugated nitroalkene functionality in compounds like this compound allows for a wide range of other useful chemical transformations. The high electrophilicity of the double bond and the versatility of the nitro group are key to this reactivity.

One of the most common transformations is the Michael addition , where a wide variety of nucleophiles can add to the β-position of the nitroalkene. This reaction is a reliable method for forming new carbon-carbon and carbon-heteroatom bonds.

The nitro group itself can be transformed into a plethora of other functional groups. Common transformations include:

Reduction to amines: The nitro group can be readily reduced to a primary amine using various reducing agents, such as catalytic hydrogenation or metals in acidic media. This provides a valuable route to substituted amines.

Nef reaction: The nitro group can be converted into a carbonyl group (ketone or aldehyde) under specific reaction conditions.

Conversion to oximes: The nitroalkene can be transformed into an α-substituted oxime.

Furthermore, conjugated nitroalkenes can act as potent dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions) with conjugated dienes, leading to the formation of six-membered rings with a nitro substituent.

These transformations highlight the synthetic utility of this compound and its analogs as versatile building blocks in organic synthesis, providing access to a wide array of functionalized molecules.

Morita-Baylis-Hillman (MBH) Reactions

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile like a tertiary amine or phosphine. researchgate.net For conjugated nitroalkenes, the MBH reaction provides access to densely functionalized allylic alcohols. The reaction mechanism involves the initial Michael addition of the nucleophilic catalyst to the nitroalkene, forming a zwitterionic enolate. This intermediate then adds to the aldehyde electrophile in the rate-determining step. A final proton transfer and elimination of the catalyst yield the product. libretexts.orgorganic-chemistry.org

Catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and 3-hydroxyquinuclidine are commonly employed. libretexts.orgresearchgate.net The use of highly reactive catalysts, like certain super-DMAP variants, has been shown to facilitate excellent conversions in the reaction between nitroalkenes and ethyl glyoxylate (B1226380) with low catalyst loading and short reaction times. mdpi.com However, the reaction can be slow and sometimes prone to side reactions, such as polymerization of the highly reactive nitroalkene substrate. mdpi.com

Research has shown that reaction conditions, including the choice of solvent and the presence of additives, can significantly influence the outcome. For instance, while some conditions may lead to the desired MBH adduct, others might favor the formation of double addition side products. mdpi.com

Table 1: Examples of Morita-Baylis-Hillman Reactions with Nitroalkene Analogs

| Nitroalkene Substrate | Electrophile | Catalyst | Conditions | Product | Yield | Ref |

| β-Nitrostyrene | Aromatic Aldehydes | DABCO | Neat, 23 °C, 7 days | Allylic Alcohol Adduct | 89% | organic-chemistry.org |

| β-Nitrostyrene | Chloral | DABCO | Neat, 20 h | Allylic Alcohol Adduct | 55% | organic-chemistry.org |

| Nitroalkene | Ethyl glyoxylate | Super-DMAP | CH₂Cl₂, rt | Functionalized Allylic Alcohol | High | mdpi.com |

| Methyl Acrylate | p-Nitrobenzaldehyde | DBU | DMF, 20 °C, 60-70 h | Michael Adduct (not MBH) | 76% | organic-chemistry.org |

Rauhut-Currier Reactions

The Rauhut-Currier (RC) reaction, sometimes referred to as the vinylogous Morita-Baylis-Hillman reaction, involves the coupling of an activated alkene with a second Michael acceptor under the influence of a nucleophilic catalyst. capes.gov.br This reaction creates a new carbon-carbon bond between the α-position of one alkene and the β-position of the other. capes.gov.br While the classic RC reaction often involves the dimerization of enones, its scope has been expanded to include cross-couplings with nitroalkenes. capes.gov.brchemrxiv.org

Organophosphines are traditional catalysts, but other nucleophiles like amines (e.g., DABCO) and thiols have also been used. capes.gov.br A significant challenge in intermolecular RC reactions is controlling selectivity. capes.gov.br However, recent advancements have demonstrated successful enantioselective intermolecular RC reactions. For example, the reaction of nitroalkenes with ethyl allenoate has been achieved using a quinidine-derived organocatalyst, β-isocupreidine, affording α-functionalized allenoates with moderate enantioselectivity. organic-chemistry.org In this transformation, the nitroalkene serves as the electrophilic Michael acceptor. organic-chemistry.org

The mechanism proceeds via the addition of the nucleophilic catalyst to one of the activated alkenes to form a zwitterionic intermediate, which then acts as the nucleophile in a conjugate addition to the second alkene. chemrxiv.org

Table 2: Example of an Intermolecular Rauhut-Currier Reaction with Nitroalkenes

| Nitroalkene Substrate | Michael Acceptor | Catalyst | Solvent | Product | Yield | ee | Ref |

| Substituted β-Nitrostyrenes | Ethyl Allenoate | β-Isocupreidine | Toluene | α-Functionalized Allenoate | up to 94% | up to 59% | organic-chemistry.org |

Nucleophilic Epoxidation

Nucleophilic epoxidation is a key method for converting electron-deficient alkenes, such as conjugated nitroalkenes, into epoxides. nih.gov This approach is complementary to electrophilic epoxidation methods, which are often inefficient for electron-poor substrates. nih.gov The Weitz-Scheffer reaction, which uses hydrogen peroxide under basic conditions, is a classic example. nih.govrsc.org

The reaction is initiated by the conjugate addition of a nucleophilic oxidant, such as a hydroperoxide anion, to the nitro-activated double bond. nih.govrsc.org This is followed by an intramolecular nucleophilic attack of the resulting enolate onto the oxygen atom, displacing a leaving group and forming the epoxide ring. nih.gov

Studies on 1-aryl-1-nitroalkenes have demonstrated that the diastereoselectivity of the epoxidation can be controlled by the choice of the metal peroxide. For instance, epoxidation with lithium tert-butyl peroxide can preferentially yield the syn epoxide, while using potassium tert-butyl peroxide favors the formation of the anti diastereoisomer. acs.org These resulting nitro-epoxides are valuable intermediates that can be converted into other functional groups, such as α-amino thioesters, in a diastereomerically pure fashion. acs.org

Table 3: Diastereoselective Nucleophilic Epoxidation of a Nitroalkene Analog

| Substrate | Reagent | Product Diastereomer | Selectivity | Ref |

| 1-Nitro-1-(p-tolylthio)alkene | Lithium tert-butyl peroxide | syn epoxide | Moderate | acs.org |

| 1-Nitro-1-(p-tolylthio)alkene | Potassium tert-butyl peroxide | anti epoxide | Preferential | acs.org |

Friedel-Crafts Alkylations

While classical Friedel-Crafts alkylations involve electrophilic attack on an aromatic ring and fail on strongly deactivated rings like nitrobenzene, nitroalkenes like this compound can participate in a related process. acs.orgacs.org In this context, the reaction is not a classical electrophilic aromatic substitution but rather a conjugate (Michael) addition of an electron-rich aromatic or heteroaromatic compound to the electrophilic double bond of the nitroalkene. nih.govacs.orgnih.gov This reaction is a powerful tool for C-C bond formation and the synthesis of functionalized aromatic systems. acs.org

The reaction is typically promoted by a Lewis acid or an organocatalyst. The catalyst activates the nitroalkene, increasing its electrophilicity towards the nucleophilic aromatic ring. nih.govnih.gov Highly electron-rich heterocycles like indoles and pyrroles are particularly effective nucleophiles in this transformation. nih.govbeilstein-journals.org Numerous asymmetric variants have been developed, employing chiral Lewis acid complexes or chiral organocatalysts to produce alkylated heterocycles with high enantioselectivity. nih.govnih.govnih.govchemrxiv.org

For example, chiral Yb(OTf)₃-pybox complexes have been used to catalyze the asymmetric Friedel-Crafts alkylation of indoles with various nitroalkenes, achieving high yields and enantiomeric excesses. nih.gov Similarly, dinuclear zinc complexes have proven effective for the alkylation of unprotected pyrroles. beilstein-journals.orgscilit.com

Table 4: Asymmetric Friedel-Crafts Alkylation of Heterocycles with Nitroalkenes

| Aromatic Substrate | Nitroalkene | Catalyst System | Conditions | Yield | ee | Ref |

| Indole | trans-β-Nitrostyrene | Yb(OTf)₃ / Chiral Pybox | CH₂Cl₂, 4Å MS, rt | up to 98% | up to 91% | nih.gov |

| Pyrrole | trans-β-Nitrostyrene | Dinuclear Zn-ProPhenol | THF, 4Å MS, rt | >95% | 96% | scilit.com |

| Indole | trans-β-Nitrostyrene | Zn(OTf)₂ / Chiral Bisoxazoline | Toluene, rt, 11 h | 97% | 90% | nih.gov |

| Pyrrole | Nitroalkenes | Imidazoline-aminophenol-Cu | Toluene, 0 °C | up to 99% | up to 92% | chemrxiv.org |

| Indole | trans-β-Nitrostyrene | Chiral Thiourea | Toluene, -60 °C | 94% | 85% | nih.govresearchgate.net |

Cascade, Domino, and Tandem Reactions

The diverse reactivity of the nitroalkene moiety makes it an excellent substrate for cascade, domino, and tandem reactions, which allow for the construction of complex molecular structures in a single synthetic operation. These processes often combine multiple bond-forming events sequentially without isolating intermediates, adhering to the principles of atom and step economy. scilit.com

A common cascade involving nitroalkenes is the domino Michael-Henry reaction, where a nucleophile first undergoes a Michael addition to the nitroalkene, and the resulting nitronate intermediate is then trapped intramolecularly by an aldehyde in a Henry (nitro-aldol) reaction. Another prominent example is the organocatalytic Ramachary–Bressy–Wang cycloaddition, a three-component domino reaction of an aldehyde, a β-ketoester, and a nitroalkene, often catalyzed by L-proline. This sequence generates highly substituted tetrahydropyran (B127337) rings with excellent stereocontrol.

Furthermore, reductive tandem reactions of nitrostyrenes have been developed. For instance, using a combination of molybdenum hexacarbonyl and a palladium catalyst can trigger a cyclization-migration sequence to produce spirocyclic 3H-indoles. beilstein-journals.org These cascade reactions highlight the utility of the nitroalkene functional group as a linchpin for rapidly building molecular complexity. scilit.com

Transformation of the Nitro Group to Other Functionalities

The nitro group in this compound and related compounds is not merely an activating group but also a versatile synthetic handle that can be transformed into a wide range of other functionalities.

The most common transformation is the reduction of the nitro group to a primary amine. acs.org A variety of reducing agents can accomplish this, and the choice of reagent is crucial for chemoselectivity, especially in the presence of other reducible groups like alkenes. Common methods include:

Catalytic Hydrogenation: Using catalysts like Pd/C or Raney nickel with hydrogen gas is highly effective for reducing both aliphatic and aromatic nitro groups. nih.govchemrxiv.org

Metal/Acid Reduction: Metals such as iron (Fe), tin (Sn), or zinc (Zn) in acidic media are classic and mild reagents for this conversion. nih.govchemrxiv.org

Other Reagents: Tin(II) chloride (SnCl₂) and sodium hydrosulfite are also effective and offer mild conditions. nih.govacs.org

The reduction can be stopped at intermediate stages. For example, reduction with zinc dust in the presence of ammonium (B1175870) chloride can yield the corresponding hydroxylamine. acs.orgchemrxiv.org Under specific conditions, nitro compounds can also be reduced to oximes. acs.org

Beyond reduction, the nitro group can act as a good leaving group in denitrative cross-coupling reactions, enabling the formation of a new C-C or C-heteroatom bond at its position with concurrent formation of the double bond. researchgate.net Additionally, after a conjugate addition reaction, the resulting aliphatic nitro group can undergo the Nef reaction, converting it into a ketone or aldehyde.

Table 5: Common Reagents for the Reduction of Nitro Groups

| Reagent System | Product | Substrate Scope | Ref |

| H₂ / Pd/C | Amine | Aromatic & Aliphatic | nih.govchemrxiv.org |

| H₂ / Raney Nickel | Amine | Aromatic & Aliphatic | nih.govacs.org |

| Fe / Acid (e.g., HCl, AcOH) | Amine | General, mild | nih.govchemrxiv.org |

| SnCl₂ | Amine | General, mild | nih.govacs.org |

| Zn / NH₄Cl | Hydroxylamine | General | acs.orgchemrxiv.org |

| LiAlH₄ | Amine (aliphatic), Azo (aromatic) | Differentiated reactivity | nih.govchemrxiv.org |

Stereoselective Synthesis in the Context of 3 Nitrobut 1 En 1 Yl Benzene and Its Derivatives

Diastereoselective Control in Addition and Cycloaddition Reactions

Diastereoselective synthesis aims to favor the formation of one diastereomer over another. In the context of nitroalkenes like (3-nitrobut-1-en-1-yl)benzene, this is often achieved in addition and cycloaddition reactions where new stereocenters are formed relative to an existing one.

Addition reactions to the double bond of nitroalkenes can generate up to two new stereocenters. The inherent stereochemistry of the substrate and the reaction conditions, including the catalyst and solvent, dictate the diastereomeric outcome. For instance, the Michael addition of nucleophiles is a cornerstone reaction. The organocatalytic addition of isobutyraldehyde (B47883) to various α,β-unsaturated nitroalkenes using a chiral thiourea (B124793) catalyst derived from (R,R)-1,2-diphenylethylenediamine (DPEN) has been shown to produce products with high diastereoselectivity, often achieving a syn/anti ratio of 9/1. mdpi.com

Cycloaddition reactions are powerful tools for constructing cyclic systems with multiple stereocenters. The [3+2] cycloaddition of nitrones and alkenes is a classic method for synthesizing isoxazolidine (B1194047) rings. nih.gov The diastereoselectivity of these reactions can be significantly influenced by the choice of catalyst and the electronic properties of the reactants. For example, Lewis acid catalysis with B(C6F5)3 has been used to achieve high diastereoselectivity (dr 9:91) in the reaction between vinyldiazo esters and nitrones, a level of control not seen in uncatalyzed thermal reactions. nih.gov Similarly, 1,3-dipolar cycloadditions between bicyclobutanes and pyridinium (B92312) ylides can proceed with high diastereoselectivity to form complex azabicyclo[3.1.1]heptanes without the need for a catalyst. chemrxiv.org

The functionalization of highly strained molecules like bicyclo[1.1.0]butanes (BCBs) provides another route to diastereomerically enriched cyclobutane (B1203170) derivatives. rsc.org A catalyst-free, 1,3-nitrooxygenation of BCBs has been developed to produce 1,1,3-trisubstituted cyclobutanes with excellent yields and diastereoselectivity. nih.gov This process involves a radical ring-opening followed by trapping, where subsequent isomerization during purification on silica (B1680970) gel leads to the thermodynamically favored syn-isomer. nih.gov

Table 1: Examples of Diastereoselective Reactions involving Nitroalkenes and Related Systems

| Reaction Type | Substrates | Catalyst/Conditions | Diastereomeric Ratio (dr) | Yield | Reference |

|---|---|---|---|---|---|

| Michael Addition | Isobutyraldehyde, β-Nitrostyrene | (R,R)-DPEN-thiourea, H₂O | 9/1 (syn/anti) | 94-99% | mdpi.com |

| [3+2] Cycloaddition | Nitrone, Alkenyldiazo ester | B(C6F5)3, 40°C | 9:91 | 18% | nih.gov |

| 1,3-Dipolar Cycloaddition | Bicyclobutane, Pyridinium ylide | Ambient temperature | High diastereoselectivity | High | chemrxiv.org |

| 1,3-Nitrooxygenation | Bicyclo[1.1.0]butane, t-BuONO, TEMPO | Catalyst-free, then silica gel | Good to excellent | Good to very good | nih.gov |

| Michael Reaction | Nitrocyclobutane, Methyl acrylate | DBU | 7:1 | 99% | nih.gov |

Enantioselective Methodologies

Enantioselective synthesis focuses on the preferential formation of one of two enantiomers. Given the biological importance of chirality, developing enantioselective methods for the synthesis of derivatives from this compound is of high interest. Organocatalysis has emerged as a particularly powerful strategy in this domain. mdpi.comnih.govrsc.org

The asymmetric Michael addition is one of the most important C-C bond-forming reactions, and its application to nitroalkenes has been extensively studied. mdpi.comnih.govresearchgate.net Chiral organocatalysts, particularly those based on primary and secondary amines, are highly effective. These catalysts react with carbonyl compounds (aldehydes or ketones) to form nucleophilic enamines, which then add to the nitroalkene in a stereocontrolled fashion.

For example, chiral diamines and diarylprolinol silyl (B83357) ethers are benchmark catalysts. researchgate.net The reaction of aldehydes with nitroalkenes catalyzed by O-TMS protected diphenyl-prolinol and benzoic acid yields syn,anti-Michael adducts with good diastereoselectivity and excellent enantioselectivity. researchgate.net Similarly, N-monothiourea catalysts derived from chiral diamines have been used in water to achieve high enantiomeric excess (97–99% ee) in the Michael addition of aldehydes to nitroalkenes. mdpi.com The thiourea moiety is believed to activate the nitroalkene by forming hydrogen bonds with the nitro group, facilitating the enantioselective attack by the enamine. mdpi.com

The scope of nucleophiles is not limited to aldehydes. The asymmetric Michael addition of 3-substituted phthalides to nitroolefins has been achieved using multifunctional catalysts incorporating amino acids, yielding 3,3-disubstituted phthalide (B148349) derivatives in high yields and with high diastereo- and enantioselectivity. rsc.org

Table 2: Enantioselective Michael Additions to Nitroalkenes

| Nucleophile | Nitroalkene | Catalyst System | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|---|

| Propionaldehyde | (2E)-(3-nitro-but-2-enyloxymethyl)-benzene | (S,S)-N-iPr-2,2′-bipyrrolidine | - | 93% | - | researchgate.net |

| Aldehydes | β-Aryl nitroolefins | O-TMS diphenyl-prolinol, Benzoic acid | Good (syn,anti) | Excellent | - | researchgate.net |

| Isobutyraldehyde | β-Nitrostyrene | (R,R)-DPEN-thiourea, H₂O | 9/1 (syn/anti) | 97-99% | 94-99% | mdpi.com |

| 3-Phenylphthalide | β-Nitrostyrene | Amino acid-based catalyst | >95:5 | 94% | 98% | rsc.org |

The term conjugate addition is often used interchangeably with Michael addition but can encompass a broader range of nucleophiles, including heteroatoms. mdpi.comnih.gov The asymmetric conjugate addition to nitroalkenes is a powerful method for creating highly functionalized, chiral building blocks. mdpi.comnih.gov

Organocatalysis has been a driving force in this area. mdpi.comnih.gov Bifunctional catalysts, which possess both a basic site (to deprotonate the nucleophile or form an enamine) and an acidic or hydrogen-bonding site (to activate the nitroalkene), are particularly effective. A sulfonamide-thiourea organocatalyst, for instance, has been successfully employed for the asymmetric conjugate addition of nitroalkanes to α,β-unsaturated ketones, affording γ-nitro carbonyl compounds in high yields (up to 88%) and excellent enantioselectivities (up to 97% ee). organic-chemistry.org The reaction proceeds efficiently with low catalyst loading and in short reaction times. organic-chemistry.org Similarly, bifunctional thiourea-amide catalysts have been developed for the conjugate addition of 1,3-diketones to nitroalkenes. researchgate.net

Asymmetric cycloadditions provide direct access to complex chiral cyclic and heterocyclic scaffolds. For substrates like this compound, these reactions can establish multiple stereocenters in a single, highly controlled step.

A notable example is the enantioselective cascade double Michael addition of 3-nitro-2H-chromenes with α,β-unsaturated ketones. rsc.org This reaction, catalyzed by a combination of a quinine-derived primary amine and benzoic acid, constructs functionalized tricyclic chroman derivatives. The process yields products with excellent diastereoselectivities (up to >25:1 dr) and high enantioselectivities (up to 95% ee). rsc.org

The dearomative 1,3-dipolar cycloaddition of bicyclobutanes with pyridinium ylides represents another innovative approach, leading to the diastereoselective formation of azabicyclo[3.1.1]heptanes. chemrxiv.org While the initial report focused on diastereoselectivity, the development of chiral variants of such reactions is a logical next step toward enantiocontrol.

Table 3: Asymmetric Cycloaddition and Cascade Reactions

| Reaction Type | Substrates | Catalyst System | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|---|

| Cascade Double Michael Addition | 3-Nitro-2H-chromene, Chalcone | Quinine-derived amine, Benzoic acid | >25:1 | 95% | up to 90% | rsc.org |

Mechanistic Models for Stereochemical Induction

Understanding the mechanism by which stereochemistry is controlled is crucial for catalyst design and reaction optimization. For organocatalyzed reactions of nitroalkenes, several models have been proposed.

In the Michael addition of aldehydes catalyzed by diaryl prolinol ethers, mechanistic studies have identified a cyclobutane species as a key intermediate and the resting state of the catalyst. researchgate.net The rate-determining step occurs after the formation of this intermediate, likely involving the protonation of an iminium nitronate. researchgate.net

For bifunctional catalysts, such as thioureas, the prevailing model involves a dual activation mode. The basic amine part of the catalyst forms an enamine with the aldehyde, while the thiourea moiety activates the nitroalkene via hydrogen bonding. This creates a highly organized, chiral transition state that directs the facial selectivity of the enamine attack on the nitroalkene. A plausible transition state has been proposed for sulfonamide-thiourea catalysts where hydrogen-bond donors play a key role in controlling enantioselectivity. organic-chemistry.org

In 1,3-dipolar cycloadditions, the stereochemical outcome can be influenced by the relative stability of different conformers of the reactants in the transition state. For the reaction of phenyl nitrile oxides with chiral acryloyl derivatives, it has been suggested that the participation of a more reactive but thermodynamically less stable syn-s-cis conformer can influence the diastereoselectivity. rsc.org Factors like solvent polarity and the presence of Lewis acids can stabilize the more polar transition states, thereby affecting the stereochemical outcome. rsc.org

Catalytic Strategies for 3 Nitrobut 1 En 1 Yl Benzene Reactions

Organocatalysis in Asymmetric Transformations

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a valuable alternative to traditional metal-based and enzymatic catalysts. The reactions of (3-Nitrobut-1-en-1-yl)benzene are often facilitated by the activation of the substrate through the formation of transient, reactive intermediates with the organocatalyst. This activation can occur through various non-covalent interactions, such as hydrogen bonding, or through the formation of covalent intermediates like enamines or iminium ions.

Chiral primary amines are a versatile class of organocatalysts that have been effectively utilized in asymmetric transformations of nitroalkenes, including derivatives of this compound. These catalysts typically operate via an enamine-based activation mechanism. The primary amine condenses with a carbonyl compound (often an aldehyde or ketone) to form a chiral enamine intermediate. This enamine then acts as a nucleophile, attacking the electrophilic double bond of the nitroalkene in a conjugate addition reaction, commonly known as the Michael addition.

The stereochemical outcome of the reaction is directed by the chiral environment created by the catalyst. The catalyst's structure sterically shields one face of the enamine, leading to a preferential attack on the nitroalkene from the less hindered face and resulting in the formation of one enantiomer in excess. The use of primary amines derived from natural sources like amino acids or Cinchona alkaloids has proven to be particularly effective. organic-chemistry.org The efficiency and selectivity of these catalysts can be further enhanced by the use of acidic co-catalysts, which can activate the nitroalkene.

Research has shown that primary amine-thiourea catalysts are frequently used for the enantioselective conjugate addition of α,α-disubstituted aldehydes to nitroalkenes. researchgate.net These bifunctional catalysts activate both the nucleophile and the electrophile, leading to high yields and enantioselectivities.

Table 1: Chiral Primary Amine Catalyzed Reactions of Nitroalkenes This table is representative of reactions with nitroalkenes, including those structurally similar to this compound. Specific data for this compound may vary.

| Catalyst | Nucleophile | Nitroalkene Substrate | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Primary amine-thiourea | Isovaleraldehyde | trans-β-Nitrostyrene | 95 | >95:5 | 99 | researchgate.net |

| (R,R)-1,2-Diphenylethylenediamine (DPEN)-thiourea | Isobutyraldehyde (B47883) | trans-β-Nitrostyrene | 94-99 | 9:1 (syn/anti) | 97-99 | rsc.org |

L-proline and its derivatives are among the most widely studied and successful organocatalysts for asymmetric reactions. Their utility stems from the presence of a secondary amine, which can form an enamine with carbonyl compounds, and a carboxylic acid group, which can act as an internal Brønsted acid to activate the electrophile. This bifunctionality allows for a highly organized, chair-like transition state, leading to excellent stereocontrol.

In the context of reactions with this compound and its analogues, proline-derived catalysts facilitate the conjugate addition of aldehydes and ketones. The enamine formed from the catalyst and the carbonyl donor attacks the nitroalkene, with the stereochemistry being dictated by the catalyst's rigid pyrrolidine (B122466) ring. Modified proline catalysts, such as those with bulky silyl (B83357) ethers (e.g., diphenylprolinol silyl ether), have been developed to enhance solubility and catalytic activity, often leading to higher yields and enantioselectivities. jocpr.com The introduction of lipophilic substituents, such as a decyl group, has been shown to promote Michael reactions in water, highlighting the tunability of these catalysts. nih.gov

Table 2: Proline-Derived Catalysts in Michael Additions to Nitroalkenes This table presents data for reactions with various nitrostyrenes, representative of the reactivity of this compound.

| Catalyst | Nucleophile | Nitroalkene Substrate | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| L-Proline derivative | 2,4-Pentanedione | Nitrostyrene (B7858105) | High | Not Reported | Excellent | jocpr.com |

| 3-Decyl-β-proline | Cyclohexanone | trans-β-Nitrostyrene | 95 | 94:6 | Not Reported (racemic catalyst) | nih.gov |

Chiral thiourea (B124793) derivatives have emerged as powerful hydrogen-bond-donating organocatalysts. Their mode of action involves the simultaneous activation of both the electrophile (the nitroalkene) and the nucleophile through a network of hydrogen bonds. The two N-H protons of the thiourea moiety can bind to the nitro group of this compound, increasing its electrophilicity and orienting it for a stereoselective attack.

Often, thiourea catalysts are designed to be bifunctional, incorporating a basic site (such as a tertiary amine) in addition to the thiourea group. This basic moiety can deprotonate a pronucleophile (e.g., a 1,3-dicarbonyl compound), generating a nucleophilic enolate that is held in close proximity to the activated nitroalkene. This dual activation strategy leads to highly organized transition states and, consequently, high levels of stereoselectivity. organic-chemistry.orgnih.gov Catalysts derived from (R,R)-1,2-diphenylethylenediamine have been particularly successful in the asymmetric Michael addition to nitroalkenes. rsc.org

Table 3: Thiourea-Catalyzed Michael Additions to Nitroalkenes This table showcases the effectiveness of thiourea catalysts with substrates like this compound.

| Catalyst | Nucleophile | Nitroalkene Substrate | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Bifunctional Thiourea 1e | Dimethyl malonate | trans-β-Nitrostyrene | 95 | 86:14 (syn/anti) | 92 | organic-chemistry.orgnih.gov |

| (R,R)-1,2-Diphenylethylenediamine-derived thiourea | Acetylacetone (B45752) | trans-β-Nitrostyrene | 98 | Not Applicable | 95 | rsc.org |

| Bifunctional thiourea-tertiary amine | Anthrone | trans-β-Nitrostyrene | 96 | Not Applicable | 92 | researchgate.net |

N-Heterocyclic carbenes (NHCs) are a class of organocatalysts that have enabled a wide range of unique transformations. In the context of reactions with substrates like this compound, NHCs typically react with α,β-unsaturated aldehydes to generate a key intermediate known as the Breslow intermediate. This intermediate can then act as a nucleophile in various annulation reactions.

For instance, NHC-catalyzed [3+3] cycloaddition reactions of α-bromoenals with β-nitro enamines have been developed to construct nitro-containing δ-lactams. researchgate.net The NHC catalyst reverses the normal reactivity of the enal, a phenomenon known as "umpolung," allowing for novel bond formations. The chiral environment of the NHC catalyst directs the stereochemical outcome of the reaction, leading to the formation of enantioenriched products. The versatility of NHCs allows for various cycloaddition pathways, including [2+3], [3+2], and [4+2] annulations, providing access to a diverse array of heterocyclic structures. nih.govresearchgate.netdntb.gov.ua

Table 4: NHC-Catalyzed Annulation Reactions This table illustrates the application of NHC catalysis in forming cyclic structures, a strategy applicable to derivatives of this compound.

| Catalyst Type | Reactant 1 | Reactant 2 | Product Type | Yield (%) | enantiomeric excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Chiral NHC | α-Bromoenal | β-Nitro enamine | Nitro-containing δ-lactam | Good | High | researchgate.net |

| Chiral NHC | Ketimine | Enal | Spirooxindole γ-lactam | High | High | nih.govresearchgate.net |

Bifunctional catalysts are designed to activate two reacting partners simultaneously through distinct catalytic moieties within a single molecule. This dual activation strategy often leads to enhanced reactivity and stereoselectivity by organizing the substrates in a well-defined transition state. In reactions involving this compound, a common bifunctional catalyst design incorporates a hydrogen-bond donor (like a thiourea or urea) and a Brønsted base (such as a tertiary amine). beilstein-journals.orgrsc.org

The hydrogen-bond donor part of the catalyst activates the nitroalkene electrophile, while the basic site activates the nucleophile by deprotonation. This cooperative catalysis has been successfully applied to a variety of asymmetric transformations, including Michael additions, aza-Henry reactions, and cycloadditions. organic-chemistry.orgnih.govnih.gov The precise spatial arrangement of the two functional groups on the chiral scaffold is crucial for achieving high levels of stereocontrol.

Table 5: Reactions with Bifunctional Catalysts This table provides examples of the effectiveness of bifunctional catalysis in reactions with nitroalkenes.

| Catalyst Type | Nucleophile | Electrophile | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Bifunctional Thiourea | 1,3-Dicarbonyl compounds | Nitroolefins | Up to 99 | Up to 95:5 | Up to 93 | organic-chemistry.orgnih.gov |

| Bis-thiourea | Nitroalkanes | N-Boc imines | Good | Not Reported | High | nih.gov |

Cinchona alkaloids, such as quinine (B1679958) and quinidine, are naturally occurring, readily available chiral molecules that have found widespread use as organocatalysts. Their rigid framework, containing multiple stereocenters and functional groups (a tertiary amine, a hydroxyl group, and a quinoline (B57606) ring system), makes them excellent scaffolds for asymmetric catalysis. ccspublishing.org.cndovepress.comresearchgate.net

These alkaloids and their derivatives can function as Brønsted bases, hydrogen-bond donors, or phase-transfer catalysts. In reactions with this compound, the tertiary amine of the quinuclidine (B89598) core can act as a base to deprotonate a nucleophile, while the hydroxyl group at the C9 position can form a hydrogen bond with the nitro group of the electrophile, activating it and directing the stereochemical outcome. dovepress.com By modifying the C9 hydroxyl group with other functionalities, such as thiourea or squaramide moieties, highly effective bifunctional catalysts have been developed, further expanding their utility in asymmetric synthesis. researchgate.net

Table 6: Cinchona Alkaloid-Catalyzed Asymmetric Reactions This table illustrates the broad applicability of Cinchona-derived catalysts in asymmetric synthesis involving electrophiles like this compound.

| Catalyst | Nucleophile | Electrophile/Reaction Type | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Quinine-derived thiourea | γ-Butenolide | Isatin imines (Mannich reaction) | Up to 97 | >20:1 | 83-96 | dovepress.com |

| Quinine squaramide | ortho-Hydroxyphenyl para-quinone methide | γ-Butenolides ([4+2] cycloaddition) | Up to 96 | >19:1 | 96 | researchgate.net |

| Hydroquinine-derived thiourea | Nitroethane | Isatin-derived ketimines (aza-Henry) | 99 | 99:1 | 99 | nih.gov |

Squaramide Catalysts

Squaramide-based organocatalysts have emerged as a robust class of hydrogen-bond donors for activating nitroalkenes in asymmetric synthesis. nih.gov Their rigid and planar four-membered ring structure, featuring two amide functionalities, allows for effective bidentate hydrogen bonding with the nitro group of this compound. This interaction lowers the LUMO of the nitroalkene, enhancing its electrophilicity and providing a well-defined chiral environment to direct the nucleophilic attack. acs.org

Research has demonstrated that squaramide catalysts, often derived from cinchona alkaloids or chiral amino acids, are highly effective in promoting Michael additions to nitroalkenes. For instance, a simple, easily prepared squaramide catalyst was shown to facilitate the Michael addition of diphenyl phosphite (B83602) to a range of nitroalkenes, including β-nitrostyrene. This reaction proceeds with high yields and excellent enantioselectivities, providing a direct route to chiral β-nitro phosphonates. acs.orgresearchgate.net Similarly, the conjugate addition of nitroalkanes to β-nitrostyrene, catalyzed by chiral squaramide catalysts, affords 1,3-dinitro compounds with high diastereo- and enantioselectivity. acs.org The catalyst loading can often be kept low, highlighting the efficiency of these systems. acs.org

| Nucleophile | Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref |

| Diphenyl phosphite | (R,R)-5 | 10 | CH₂Cl₂ | 0 | 95 | 97 | acs.org |

| Nitroethane | Squaramide IX | 2 | CH₂Cl₂ | rt | 92 | 93 (syn) | acs.org |

| Thioacetic Acid | Squaramide I | 0.2 | Toluene (B28343) | rt | 96 | 95 | rsc.org |

Table 1: Performance of Squaramide Catalysts in Asymmetric Michael Additions to this compound.

Metal Catalysis in Asymmetric Reactions

Transition metal catalysis offers a powerful and versatile alternative to organocatalysis for reactions involving this compound. Chiral metal-ligand complexes can achieve high levels of stereocontrol, often with different substrate scopes and reaction mechanisms compared to organocatalysts. rsc.org The development of these catalytic systems is crucial for synthesizing enantiopure molecules for applications in pharmaceuticals and materials science. rsc.org

Copper-catalyzed asymmetric conjugate additions are among the most robust and widely used methods for C-C bond formation. rsc.org These reactions are appealing due to the low cost and relatively low toxicity of copper catalysts compared to other transition metals. In the context of nitroalkenes, chiral copper(I) complexes have been successfully employed. The general mechanism involves the formation of a chiral copper-enolate or a related nucleophilic species that adds to the activated double bond of this compound. The choice of chiral ligand is critical for achieving high enantioselectivity.

Rhodium catalysis has proven highly effective for the asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated compounds, including this compound. nih.govorganic-chemistry.org Chiral diene ligands are commonly employed to create an effective chiral environment around the rhodium center. The reaction of arylboronic acids with nitrostyrenes, catalyzed by a hydroxorhodium/chiral diene complex, can produce chiral diaryl-substituted nitroalkanes in high yields and with excellent enantioselectivity (up to 99% ee). acs.orgresearchgate.net This transformation is valuable for the synthesis of β-aryl-substituted amines, which are important structural motifs in many biologically active compounds.

| Nucleophile | Catalyst System | Ligand | Solvent | Yield (%) | ee (%) | Ref |

| Phenylboronic acid | [Rh(acac)(C₂H₄)₂]/AgOTf | (S)-Binap | Dioxane/H₂O | 99 | 98 | researchgate.net |

| 4-MeO-PhB(OH)₂ | Pd(TFA)₂ | iPr-IsoQuinox | MeOH | 94 | 88 | acs.org |

| 2-Nitropropane (B154153) | Zn(OTf)₂/i-Pr-BOX | i-Pr-BOX | CH₂Cl₂ | 94 | 95 | nih.gov |

Table 2: Performance of Various Metal Catalysts in Asymmetric Additions to this compound.

Beyond copper and rhodium, several other transition metals have been utilized to catalyze asymmetric reactions of this compound.

Palladium: Palladium-catalyzed asymmetric additions of arylboronic acids to β-nitrostyrene have been developed. A notable system employs a Pd(TFA)₂ precursor with a chiral quinoxaline-based (iPr-IsoQuinox) ligand in methanol (B129727) under an air atmosphere, affording the desired products in high yields and good enantioselectivities. acs.org This demonstrates that palladium can be an effective catalyst for this transformation, expanding the toolkit available for synthesizing chiral β-aryl nitroalkanes.

Nickel: Chiral Nickel(II)-bis(oxazoline) complexes have been shown to catalyze the enantioselective Michael addition of nucleophiles like 2-acetylazaarenes to nitroalkenes. acs.org Furthermore, a heterogeneous chiral catalyst composed of a Nickel-diamine complex supported on mesoporous silica (B1680970) has been reported for asymmetric 1,4-addition reactions, offering advantages in catalyst separation and recycling. rsc.org

Zinc: Zinc complexes have also been successfully applied. The first asymmetric Michael addition of nitroalkanes to nitroalkenes was achieved using C2-symmetric chiral tridentate bis(oxazoline) (BOX) and bis(thiazoline) zinc complexes, yielding 1,3-dinitro products with up to 95% ee. nih.gov The zinc(II) ion acts as a Lewis acid, coordinating to and activating the nitroalkene, while the chiral ligand dictates the stereochemical outcome.

Heterogeneous vs. Homogeneous Catalysis

Catalytic processes are broadly classified as either homogeneous, where the catalyst is in the same phase as the reactants, or heterogeneous, where the catalyst exists in a different phase. uclouvain.be Each approach has distinct advantages and disadvantages.

Homogeneous catalysis typically offers high activity and selectivity because the active sites are well-defined and uniformly accessible. ethz.ch This often leads to milder reaction conditions and allows for detailed mechanistic studies using techniques like NMR spectroscopy. ethz.ch Most of the metal-catalyzed asymmetric reactions of this compound, such as those using Rh-diene or Pd-IsoQuinox complexes, fall into this category. acs.orgresearchgate.net However, a significant drawback is the often difficult and costly separation of the catalyst from the product mixture, which complicates recycling and can lead to product contamination. ethz.ch

Heterogeneous catalysis , in contrast, features straightforward catalyst separation via simple filtration. ethz.ch This facilitates catalyst recycling, reduces costs, and simplifies product purification, making it highly attractive from an industrial and sustainability perspective. researchgate.net Challenges include potentially lower activity compared to homogeneous counterparts due to mass transfer limitations and less well-defined active sites, which can result in lower selectivity. ethz.ch An example relevant to nitrostyrene chemistry is the development of rhodium and silver bimetallic nanoparticles for the 1,4-addition of arylboronic acids. researchgate.net Another is a nickel-diamine complex immobilized on mesoporous silica, which serves as a recyclable catalyst for conjugate additions. rsc.org

Sustainable Catalysis and Reaction Media

The principles of green chemistry encourage the development of catalytic processes that are more environmentally benign. For reactions involving this compound, this includes the use of sustainable solvents, recyclable catalysts, and energy-efficient conditions.

Significant progress has been made in replacing traditional volatile organic solvents. Water has been used as a solvent for the highly efficient enantioselective Michael addition of aldehydes to nitroalkenes, demonstrating that organic reactions can be performed in aqueous media. nih.gov Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have also gained attention as green and safe alternatives to traditional organic solvents for reactions like nitroalkene reduction. researchgate.net Polyethylene glycol (PEG) has also been employed as a recyclable, eco-friendly solvent medium. researchgate.net

The use of organocatalysts, such as the squaramides and peptides discussed previously, is inherently a step towards more sustainable catalysis. researchgate.net These metal-free catalysts avoid the environmental and toxicity concerns associated with heavy metals. Biocatalysis, using enzymes to perform chemical transformations, represents another frontier. The enzyme 4-oxalocrotonate tautomerase (4-OT) has been engineered to promote the asymmetric Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes, showcasing the potential of enzymes to catalyze reactions of nitro-containing compounds with high enantiopurity. acs.org

Aqueous Media

The use of water as a solvent for organic reactions presents numerous advantages, including low cost, non-flammability, and unique reactivity effects. For reactions involving nitroalkenes like this compound, catalytic systems that function efficiently in aqueous environments are of particular interest. A notable strategy is the catalytic transfer hydrogenation, which can selectively reduce the nitroalkene double bond.